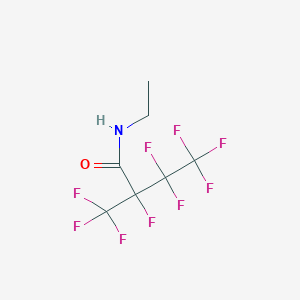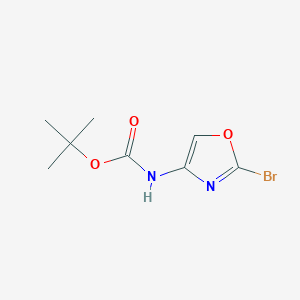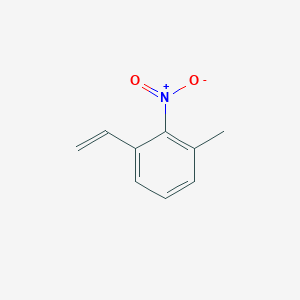
1,4-Dihydroxy-2-methoxy-6-methylanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dihydroxy-2-methoxy-6-methylanthracene-9,10-dione is a dihydroxyanthraquinone compound. It is characterized by the presence of hydroxy substituents at positions 1 and 4, a methoxy group at position 2, and a methyl group at position 6 on the anthracene-9,10-dione structure. This compound is commonly found in various terrestrial and marine sources and has been widely studied for its diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dihydroxy-2-methoxy-6-methylanthracene-9,10-dione can be synthesized through several methods. One common synthetic route involves the oxidation of anthracene derivatives. For example, the oxidation of 1,4-dihydroxy-2-methoxy-6-methylanthracene using oxidizing agents such as potassium permanganate or chromium trioxide can yield the desired compound .
Industrial Production Methods
In industrial settings, the compound can be produced through microbial fermentation followed by chemical post-treatment. For instance, the fermentation of specific fungi, such as Fusarium species, can produce anthraquinone derivatives, which can then be chemically modified to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dihydroxy-2-methoxy-6-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The hydroxy and methoxy groups can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Dihydroxy-2-methoxy-6-methylanthracene-9,10-dione has numerous scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and hepatoprotective activities.
Wirkmechanismus
The compound exerts its effects through various mechanisms, including:
Antibacterial and Antifungal Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific molecular pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Emodin: 1,3,8-Trihydroxy-6-methylanthraquinone.
Chrysophanol: 1,8-Dihydroxy-3-methylanthraquinone.
Aloe-emodin: 1,8-Dihydroxy-3-(hydroxymethyl)anthraquinone.
Uniqueness
1,4-Dihydroxy-2-methoxy-6-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other anthraquinone derivatives .
Eigenschaften
CAS-Nummer |
67402-64-6 |
|---|---|
Molekularformel |
C16H12O5 |
Molekulargewicht |
284.26 g/mol |
IUPAC-Name |
1,4-dihydroxy-2-methoxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O5/c1-7-3-4-8-9(5-7)15(19)12-10(17)6-11(21-2)16(20)13(12)14(8)18/h3-6,17,20H,1-2H3 |
InChI-Schlüssel |
FZZQXPLSKXGZNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C(=CC(=C3O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-([1,3]Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline](/img/structure/B13149827.png)

![[(3R)-5-oxooxolan-3-yl] 2-methylprop-2-enoate](/img/structure/B13149836.png)

![2-((4-Carbamoyl-3'-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)aceticacid](/img/structure/B13149861.png)






